molecular formula C10H11BrO B2556110 1-Bromo-4-(but-2-en-1-yloxy)benzene CAS No. 1017091-66-5

1-Bromo-4-(but-2-en-1-yloxy)benzene

Cat. No.: B2556110
CAS No.: 1017091-66-5
M. Wt: 227.101
InChI Key: ZTWUQKOOAPNORF-UHFFFAOYSA-N
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Description

1-Bromo-4-(but-2-en-1-yloxy)benzene is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of benzene, featuring a but-2-en-1-yloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

The synthesis of 1-Bromo-4-(but-2-en-1-yloxy)benzene typically involves the reaction of 4-bromophenol with but-2-en-1-ol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of but-2-en-1-ol displaces the hydrogen atom of the phenol group, forming the ether linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-4-(but-2-en-1-yloxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid for epoxidation, and reducing agents such as lithium aluminum hydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(but-2-en-1-yloxy)benzene involves its interaction with various molecular targets, depending on the context of its use. In coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Properties

IUPAC Name

1-bromo-4-[(E)-but-2-enoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWUQKOOAPNORF-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/COC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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